Dihydroxy Bendamustine (HP2) is a metabolite of the alkylating antineoplastic agent Bendamustine [, , ]. It is formed through the hydrolysis of Bendamustine, primarily in the liver []. Unlike its parent compound, Dihydroxy Bendamustine exhibits significantly reduced pharmacological activity, particularly its ability to inhibit cancer cell growth []. Therefore, it is often regarded as an inactive metabolite in the context of cancer treatment [].
While the specific molecular structure of Dihydroxy Bendamustine is not extensively discussed in the provided papers, its reduced activity compared to Bendamustine suggests structural modifications []. These modifications likely involve the addition of two hydroxyl groups to the Bendamustine molecule, altering its reactivity and binding affinity to target molecules.
The primary chemical reaction involving Dihydroxy Bendamustine discussed in the papers is its formation through the hydrolysis of Bendamustine [, ]. This reaction likely involves the nucleophilic attack of water molecules on electrophilic sites within the Bendamustine molecule, leading to the addition of hydroxyl groups and the formation of Dihydroxy Bendamustine.
Unlike Bendamustine, which exerts its anticancer effect by binding to DNA and disrupting replication, Dihydroxy Bendamustine is described as an inactive metabolite with significantly reduced pharmacological activity []. One study directly compared the inhibitory effects of Bendamustine and Dihydroxy Bendamustine on the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key regulator of cell growth and survival often dysregulated in cancer []. The study found that while Bendamustine effectively inhibited STAT3, Dihydroxy Bendamustine did not exhibit any inhibitory activity []. These findings suggest that the structural modifications resulting from the hydrolysis of Bendamustine to Dihydroxy Bendamustine significantly alter its ability to interact with and inhibit target molecules involved in cancer cell growth and survival.
The primary application of Dihydroxy Bendamustine in scientific research, as highlighted in the provided papers, is its use as a reference compound in studies investigating the metabolism and pharmacokinetics of Bendamustine [, , ]. By comparing the levels of Bendamustine and its metabolites, including Dihydroxy Bendamustine, in biological samples, researchers can gain insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: